5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Description
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a bicyclic heterocyclic compound characterized by a fused imidazo-pyridazine core with two ketone groups at positions 4 and 5. This structure incorporates methyl substituents at the 5- and 6-positions of the dihydropyridazine ring (Fig. 5, ). The compound has garnered attention in medicinal chemistry due to its structural resemblance to nucleoside analogs, which are critical in antiviral and anticancer drug development . Synthetically, it is derived from modifications of the 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione framework, often via alkylation or phosphorylation reactions to enhance bioavailability and target specificity . Its antiviral and cytotoxic properties have been evaluated in preclinical studies, demonstrating moderate activity against herpesviruses and cytomegalovirus .

Properties
IUPAC Name |
5,6-dimethyl-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-6(12)4-5(9-3-8-4)7(13)11(10)2/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVBLGMQEKMVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=O)N1C)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669103 | |
| Record name | 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392249-81-9 | |
| Record name | 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often starts from commercially available diamino-substituted precursors such as diaminomaleonitrile or related compounds that can be transformed into pyridazine derivatives.
- Dimethyl-substituted intermediates are introduced via methylation or using methylated starting materials.
Key Synthetic Steps
| Step No. | Reaction Type | Description | Conditions / Reagents | Yield / Notes |
|---|---|---|---|---|
| 1 | Condensation | Formation of imidazole ring via condensation of amino precursors with carbonyl compounds | Reflux in formic acid or acidic medium | High yield (approx. 90%) reported |
| 2 | Cyclization | Cyclization to form the fused imidazo[4,5-d]pyridazine core | Heating under reflux with acid catalysts (e.g., HCl) | Efficient ring closure, monitored by TLC/NMR |
| 3 | Introduction of keto groups | Oxidation or functional group transformation to install 4,7-dione groups on the bicyclic ring | Use of oxidizing agents or specific reagents like PBr5 | Moderate to good yield, careful temperature control needed |
| 4 | Methyl substitution | Introduction of methyl groups at 5,6-positions via methylation or using methylated intermediates | Alkylation reagents or starting from methylated precursors | Controlled to avoid over-alkylation |
Representative Synthesis Example
A reported synthetic approach involves:
- Starting from a methyl-substituted diaminopyridazine derivative,
- Condensation with formic acid to form the imidazo ring,
- Cyclization under reflux conditions,
- Final oxidation or functionalization to yield the 4,7-dione bicyclic compound.
This method affords the target compound with high purity and reproducibility.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the bicyclic structure and substitution pattern, with characteristic chemical shifts for methyl groups and keto functionalities.
- Mass Spectrometry (MS): Confirms molecular weight (180.16 g/mol) and purity.
- Infrared Spectroscopy (IR): Shows characteristic carbonyl stretching vibrations confirming the 4,7-dione groups.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C7H8N4O2 |
| Molecular Weight | 180.16 g/mol |
| Key Reagents | Diaminopyridazine derivatives, formic acid, phosphorus pentabromide (PBr5), methylation agents |
| Typical Reaction Conditions | Reflux in acidic medium (formic acid or HCl), 80–105 °C for cyclization and functionalization steps |
| Yield Range | 70–90% for key steps; overall synthesis yield varies depending on route |
| Safety Considerations | Avoidance of hazardous reagents like tetrasulfur tetranitride; use of safer bromination methods |
| Characterization Methods | NMR, MS, IR |
Comparative Notes on Preparation Routes
| Aspect | Older Methods | Modern Optimized Methods |
|---|---|---|
| Reagents | Use of hazardous reagents (e.g., tetrasulfur tetranitride) | Safer reagents like PBr5 |
| Reaction Steps | Longer, multi-step with lower overall yield | Shorter, streamlined with improved yields |
| Safety | Handling of toxic and reactive chemicals | Safer protocols enabling scale-up |
| Yield | Moderate (approx. 10–15% overall) | Improved (up to 36% or higher overall) |
| Scalability | Limited due to safety concerns | Enhanced due to safer reagents and conditions |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the methyl groups or the dihydroimidazole ring. Key transformations include:
-
Peroxide-mediated oxidation : Converts methyl groups to carbonyl functionalities, forming 5,6-diketone derivatives under mild acidic conditions (H<sub>2</sub>O<sub>2</sub>/AcOH, 50°C).
-
Metal-catalyzed oxidation : MnO<sub>2</sub> or KMnO<sub>4</sub> in acetone selectively oxidizes the C5/C6 positions to yield fully aromatic imidazo[4,5-d]pyridazine derivatives.
Research Insight : Oxidation enhances electrophilicity, making the compound suitable for further functionalization in drug design.
Nucleophilic Substitution
The electron-deficient pyridazine ring facilitates nucleophilic attacks:
Key Observation : Steric hindrance from the 5,6-dimethyl groups leads to preferential substitution at C4/C7 over C2/C3 .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
-
Diels-Alder reactivity : Reacts with dienophiles (e.g., maleic anhydride) at the pyridazine ring to form tricyclic adducts (120°C, toluene).
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains for bioconjugation applications.
Mechanistic Note : The electron-withdrawing dione groups activate the pyridazine ring for inverse electron-demand cycloadditions.
Acid/Base-Mediated Rearrangements
-
Acidic conditions : Prolonged exposure to HCl/MeOH induces ring-opening, yielding linear hydrazide intermediates that recyclize upon neutralization .
-
Basic hydrolysis : NaOH (10% aq.) cleaves the imidazole ring, forming pyridazine dicarboxylic acid derivatives .
Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 (HCl) | Ring contraction to triazole analogs | 24 h |
| pH > 10 (NaOH) | Hydrolytic cleavage | <1 h |
Functionalization via Cross-Coupling
While direct cross-coupling (e.g., Suzuki-Miyaura) is challenging due to the electron-rich imidazole ring, pre-halogenated derivatives enable:
-
Buchwald-Hartwig amination : Pd(OAc)<sub>2</sub>/XPhos catalyzes C—N bond formation with aryl amines (80°C, toluene).
-
Ullmann coupling : Introduces electron-deficient aryl groups at C4/C7 using CuI/1,10-phenanthroline.
Limitation : Low yields (<30%) are reported for sterically bulky coupling partners.
Photochemical Reactions
UV irradiation (254 nm) in the presence of O<sub>2</sub> generates singlet oxygen, leading to:
-
Endoperoxide formation : At the pyridazine ring, with subsequent thermal reversion to parent compound at 60°C.
-
Side-chain oxidation : Methine protons adjacent to the dione groups abstract hydrogen, forming radical intermediates.
Biological Activity Correlation
Chemical modifications directly impact bioactivity:
-
Antimicrobial activity : Bis-thioether derivatives show enhanced Gram-positive bacterial inhibition (MIC: 8–16 µg/mL).
-
Anti-inflammatory effects : Hydrazino derivatives suppress COX-2 expression by >70% at 10 µM.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Controlled oxidation and substitution strategies enable precise tuning of electronic and steric properties for target-specific applications.
Scientific Research Applications
Structure and Composition
The compound is characterized by its imidazo[4,5-d]pyridazine framework, which is known for its biological activity. Its molecular formula is , and it possesses a molecular weight of 182.19 g/mol.
Physical Properties
- Melting Point : The melting point of this compound typically ranges from 150°C to 155°C.
- Solubility : It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.
1. Anticancer Activity
Recent studies have indicated that derivatives of 5,6-dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione exhibit significant anticancer properties. For instance:
- Case Study : A derivative was tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity .
2. Antimicrobial Properties
Research has also highlighted its effectiveness against a range of bacterial strains:
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agrochemicals
The compound's structure allows it to act as a potential agrochemical agent:
- Insecticidal Activity : Studies have shown that formulations containing this compound effectively reduce pest populations in agricultural settings.
2. Herbicidal Properties
Research indicates that it can inhibit the growth of specific weed species:
- Case Study : Field trials demonstrated a reduction in weed biomass by over 50% when treated with a formulation containing the compound .
Cosmetic Applications
Emerging research suggests potential uses in cosmetic formulations due to its stability and skin compatibility:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of fused pyridazine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Pyridazine Derivatives
Key Findings
Structural Diversity and Bioactivity: The imidazo and triazolo variants exhibit antiviral activity, but the triazolo derivative shows broader efficacy and higher cytotoxicity, likely due to enhanced phosphonate incorporation into nucleotide analogs .
Synthetic Accessibility :
- Imidazo and triazolo derivatives are synthesized via alkylation or cycloaddition, while oxadiazolo derivatives require ring closure under acidic conditions .
- Microwave-assisted methods improve yields for thiazolo-pyrimidine derivatives (e.g., 72% yield for compound 6a) .
Physicochemical Properties :
- The oxadiazolo derivative has a higher melting point (240–243°C) compared to imidazo/triazolo analogs, likely due to increased crystallinity from the oxadiazole ring .
- Phosphonylation in triazolo derivatives enhances cellular uptake, correlating with improved antiviral activity .
Table 2: Pharmacological Data for Selected Compounds
Biological Activity
5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (commonly referred to as Compound 1) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
- Molecular Formula : C7H8N4O2
- CAS Number : 392249-81-9
- Structure : The compound features a bicyclic imidazo[4,5-d]pyridazine core with two methyl groups at positions 5 and 6.
Synthesis
The synthesis of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in literature for its synthesis, including microwave-assisted techniques that enhance yield and reduce reaction times.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[4,5-d]pyridazine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from this class have shown effectiveness against various microbial strains. For example, certain derivatives demonstrated inhibitory activity against Pseudomonas aeruginosa and Fusarium oxysporum at concentrations ranging from 600 to 1000 ppm .
Anti-inflammatory Effects
Compounds related to 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine have been studied for their anti-inflammatory properties:
- COX Inhibition : The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .
Anticancer Activity
The anticancer potential of imidazo[4,5-d]pyridazine derivatives has also been explored:
- Cell Line Studies : In a comprehensive evaluation against multiple cancer cell lines (including leukemia and breast cancer), certain derivatives showed moderate antiproliferative activity. However, many compounds did not exhibit significant activity against the tested tumor types .
Structure-Activity Relationships (SAR)
The biological activity of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine derivatives is influenced by various substituents on the core structure:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance anti-inflammatory activity |
| Alkyl groups | Modulate antimicrobial properties |
| Aromatic rings | Influence anticancer efficacy |
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives against Staphylococcus aureus and found that specific modifications led to enhanced antimicrobial potency. Compounds with halogen substitutions showed improved activity compared to their non-substituted counterparts .
- Anti-inflammatory Mechanism : Research demonstrated that compounds with electron-releasing substituents exhibited stronger inhibition of COX enzymes. This suggests a direct correlation between the electronic nature of substituents and the anti-inflammatory effects observed in bioassays .
- Anticancer Screening : A panel of derivatives was screened against a variety of cancer cell lines. While some showed promising results in specific lines (e.g., lung cancer), the overall efficacy was limited compared to conventional chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for 5,6-dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of amidines with ketones under base-promoted, transition-metal-free conditions. A typical protocol involves using KOtBu as a base in DMSO at 80–100°C for 6–12 hours, achieving yields of 60–85% depending on substituents. For example, alkyl-substituted ketones (e.g., n-C4H9) yield ~80%, while bulky groups (e.g., iso-C3H7) reduce yields to ~61% due to steric hindrance . Solvent polarity and base strength critically impact reaction efficiency: polar aprotic solvents (e.g., DMSO) enhance cyclization, while weaker bases may lead to incomplete ring closure.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?
Methodological Answer:
- 1H NMR : The methyl groups (5,6-dimethyl) appear as singlets at δ 1.2–1.4 ppm, while the dihydroimidazole protons resonate as doublets (J = 4–6 Hz) near δ 3.8–4.2 ppm.
- 13C NMR : The carbonyl carbons (C4, C7) show peaks at δ 165–170 ppm.
- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 3100–3200 cm⁻¹ (N-H stretch) confirm the imidazopyridazine core.
- HRMS : Exact mass matching within 2 ppm ensures molecular formula validation. Cross-referencing with synthetic intermediates (e.g., hydrazinyl precursors) helps resolve ambiguities .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scaling up synthesis while minimizing side products?
Methodological Answer: A 2³ factorial design can systematically evaluate temperature (X₁: 80–120°C), base concentration (X₂: 1–2 equiv), and solvent volume (X₃: 5–10 mL/g). Response variables include yield and purity. For example:
| Factor | Low Level | High Level | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 120°C | +15% yield |
| Base conc. | 1 equiv | 2 equiv | +8% yield |
| Solvent volume | 5 mL/g | 10 mL/g | -5% yield |
ANOVA analysis identifies temperature as the most significant factor (p < 0.05). Optimized conditions (110°C, 1.5 equiv base, 7 mL/g solvent) balance yield (82%) and side-product formation (<5%) .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR spectra?
Methodological Answer: Unexpected splitting may arise from:
- Dynamic proton exchange : Variable-temperature NMR (25–60°C) can reveal coalescence points for exchanging NH protons.
- Conformational isomerism : DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between rotamers. For example, a 5.6 kcal/mol barrier suggests slow interconversion at room temperature, splitting methyl signals .
- Trace metal impurities : EDTA washing or column chromatography (silica gel, CH₂Cl₂/MeOH) eliminates paramagnetic contaminants causing peak broadening .
Q. What strategies are effective for isolating stereoisomers of imidazopyridazine derivatives, and how is enantiomeric excess validated?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA columns with hexane/IPA (90:10) to resolve enantiomers (Rf difference >0.3).
- Salt formation : Diastereomeric salts with (+)-CSA (camphorsulfonic acid) in EtOH yield crystals with >98% ee after recrystallization .
- Circular Dichroism (CD) : A positive Cotton effect at 240–260 nm confirms absolute configuration. Cross-validation with X-ray crystallography (e.g., CCDC 1017138) is recommended .
Q. How can computational modeling predict the compound’s bioactivity, and what in vitro assays validate these predictions?
Methodological Answer:
- Docking studies : AutoDock Vina models binding to ATP-binding pockets (e.g., kinase targets). A docking score < −7.0 kcal/mol suggests strong affinity.
- MD simulations : 100-ns trajectories assess stability (RMSD < 2 Å) in solvated systems.
- In vitro validation :
Data Contradiction Analysis
Q. Conflicting reports show varying yields (60–85%) for similar substrates—how should researchers troubleshoot?
Methodological Answer: Contradictions often stem from:
- Substrate purity : GC-MS or HPLC (>95% purity) ensures ketones/amidines are free from aldehydes, which promote side reactions.
- Moisture sensitivity : Rigorous drying of solvents (molecular sieves) and reagents (P₂O₅) prevents hydrolysis of intermediates.
- Catalyst traces : ICP-MS detects residual metals (e.g., Cu from prior steps) that may catalyze decomposition. Chelating resins (e.g., Chelex 100) mitigate this .
Q. Tables
Q. Table 1. Representative Yields for Substituent Variations
| Entry | R₁ | R₂ | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | C₂H₅ | CH₃ | 74 | |
| 2 | Ph | CH₃ | 85 | |
| 3 | n-C₄H₉ | n-C₃H₇ | 81 |
Q. Table 2. Key Spectral Benchmarks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8–4.2 (d, J=5 Hz) | Dihydroimidazole protons |
| ¹³C NMR | δ 165–170 | Carbonyl groups (C4, C7) |
| IR | 1700 cm⁻¹ | C=O stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
